molecular formula C18H18N4O4 B2792831 N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 1209897-18-6

N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B2792831
CAS RN: 1209897-18-6
M. Wt: 354.366
InChI Key: BCYFEGCLUOYEHZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural features that are common in medicinal chemistry. These include the furan rings, pyrazolo[3,4-b]pyridine core, and the carboxamide group. These features could potentially confer a variety of biological activities to the compound .


Molecular Structure Analysis

The compound’s structure includes several aromatic rings (furan and pyrazolo[3,4-b]pyridine), which are likely to participate in pi-pi stacking interactions. The presence of nitrogen atoms in the rings also suggests potential for hydrogen bonding .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the furan rings, the pyrazolo[3,4-b]pyridine core, and the carboxamide group. These groups could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings and polar groups (such as the carboxamide) could affect its solubility, stability, and reactivity .

Future Directions

The compound could be of interest for further study, given its complex structure and the potential for biological activity. Future work could involve synthesizing the compound, studying its physical and chemical properties, and testing its biological activity .

properties

IUPAC Name

N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-9-7-11(10(2)26-9)18(24)20-16-15-12(13-5-4-6-25-13)8-14(23)19-17(15)22(3)21-16/h4-7,12H,8H2,1-3H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYFEGCLUOYEHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NN(C3=C2C(CC(=O)N3)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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